Cesium Green

Description

Properties

IUPAC Name |

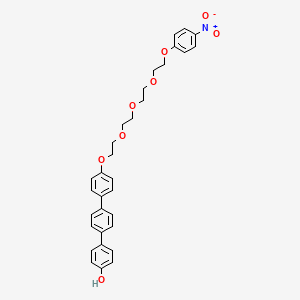

4-[4-[4-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]phenyl]phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33NO8/c34-30-11-5-27(6-12-30)25-1-3-26(4-2-25)28-7-13-31(14-8-28)40-23-21-38-19-17-37-18-20-39-22-24-41-32-15-9-29(10-16-32)33(35)36/h1-16,34H,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBZEWQACQBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCOCCOCCOCCOC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cesium Green: Structural Architectures and Mechanistic Applications in Cesium Ion Detection

Executive Summary

Cesium Green is a specialized fluorogenic probe designed for the highly selective detection of Cesium ions (

This guide details the chemical structure, supramolecular binding mechanism, and validated experimental protocols for utilizing this compound in toxicology screening and environmental remediation research.

Part 1: Chemical Structure & Molecular Architecture

Chemical Identity

This compound is an organic small molecule, distinct from the inorganic cesium lead halide perovskites (

| Property | Specification |

| Common Name | This compound |

| IUPAC Name | 4''-[2-[2-[2-[2-(4-Nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]-[1,1':4',1''-terphenyl]-4-ol |

| CAS Number | 1611477-45-2 |

| Molecular Formula | |

| Molecular Weight | 559.61 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poor solubility in pure water.[2][3] |

| Excitation/Emission |

Structural Domains

The molecule functions as a "molecular trap" composed of three distinct functional domains:

-

The Fluorophore (Signal Transducer): A Terphenyl backbone. In its unbound state, this rigid rod-like structure has low quantum yield due to non-radiative decay pathways or photo-induced electron transfer (PET).

-

The Ionophore (Recognition Unit): A Tetraethylene glycol chain. This flexible polyether tail acts as a pseudo-crown ether. It is thermodynamically optimized to wrap around the large ionic radius of the Cesium ion (

), rejecting smaller ions like -

The Terminal Modulator: A 4-Nitrophenoxy group.[4] This moiety likely participates in the coordination sphere or acts as a quencher that is displaced/reoriented upon ion binding.

Mechanism of Action: The "Wrap-Around" Effect

The detection mechanism relies on Coordination-Induced Fluorescence Enhancement (CIFE) .

-

Unbound State: The molecule is flexible; the glycol tail is disordered. Fluorescence is quenched.

-

Bound State: Upon exposure to

, the glycol tail wraps around the cation, bringing the terminal nitrophenoxy group and the terphenyl core into a specific conformation (a "pseudo-cyclic" structure). This rigidification restricts intramolecular rotation and suppresses non-radiative decay, turning the fluorescence "ON".

Part 2: Visualization of Signaling & Workflow

Mechanism of Binding & Signal Generation

The following diagram illustrates the logical flow from probe synthesis to signal detection, highlighting the selectivity filter.

Figure 1: Mechanistic pathway of this compound selectivity. The probe ignores physiological concentrations of Sodium and Potassium due to cavity size mismatch, coordinating specifically with Cesium to trigger emission.

Part 3: Experimental Protocols (Self-Validating Systems)

Preparation & Staining Protocol

This protocol is optimized for imaging Cesium distribution in plant tissues (e.g., Arabidopsis thaliana) or solid environmental samples.

Reagents Required:

-

This compound (Solid powder)

-

DMSO (anhydrous)

-

Ethanol (Spectroscopic grade)

-

Fluorescence Microscope (DAPI/UV excitation filter set)

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Dissolve 1 mg of this compound in 100

L of DMSO. -

Validation: Ensure complete dissolution; the solution should be clear. Store at -20°C shielded from light.

-

-

Working Solution (The "Spray" Reagent):

-

Dilute the Stock Solution into Ethanol to a final concentration of 10

M to 100 -

Note: Ethanol is preferred over water because this compound has low aqueous solubility and the rapid evaporation of ethanol concentrates the probe on the target surface, enhancing the signal.

-

-

Application:

-

Spray the alcoholic working solution directly onto the target sample (e.g., plant leaf surface).

-

Allow the solvent to evaporate (approx. 1-2 minutes).

-

-

Imaging:

-

Excitation: 330–385 nm (UV filter).

-

Emission: 510 nm (Green filter).

-

Control: Always image a sample known to be Cs-free to establish background autofluorescence levels.

-

Quantitative Data Summary

The following data points are critical for configuring detection equipment.

| Parameter | Value | Notes |

| Excitation Max | 365 nm | Compatible with standard DAPI filters or UV LEDs. |

| Emission Max | 508 nm | Bright green emission, distinct from chlorophyll autofluorescence (red). |

| Selectivity ( | High specificity allows detection even in high salt backgrounds. | |

| Detection Limit | Micromolar ( | Capable of visualizing micro-particulates of Cs salts. |

| Physical State | Yellow/Orange Powder | Light sensitive; handle in amber vials. |

Part 4: Critical Considerations for Drug Development

Toxicology & Pharmacokinetics

While this compound is primarily an environmental probe, it is increasingly relevant in drug development for:

-

Ion Channel Blockade Studies: Cesium is a classic non-selective blocker of Potassium channels. This compound can potentially be used to visualize the localization of Cs+ used in electrophysiology studies, ensuring it has reached the target tissue.

-

Radiopharmaceutical Safety: In the development of isotopes for radiotherapy, ensuring the containment of Cesium isotopes is critical. This probe serves as a quality control agent to detect leakage or surface contamination.

Limitations

-

Aqueous Solubility: The probe is hydrophobic. It works best in solid-state detection (sprayed on surfaces) or in organic/aqueous mixtures. It is not suitable for purely aqueous flow cytometry without formulation modifications (e.g., encapsulation in micelles).

-

pH Sensitivity: Extreme pH may affect the nitrophenoxy group or the stability of the ester/ether linkages. Maintain neutral pH (7.0–7.4) for optimal stability.

References

-

Mori, T., Akamatsu, M., Okamoto, K., Sumita, M., Tateyama, Y., Sakai, H., Hill, J. P., Abe, M., & Ariga, K. (2013).[5] Polymer-based this compound: A fluorescent probe for detectable trace amounts of cesium particulates. Science and Technology of Advanced Materials, 14, 015002.[5] [Link][6]

-

Akamatsu, M., Komatsu, H., Mori, T., Adams, E., Shin, R., Sakai, H., Abe, M., Hill, J. P., & Ariga, K. (2014).[7] Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound.[1][7][8][9][10] ACS Applied Materials & Interfaces, 6(11), 8208–8211.[7] [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - 50mg | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. moleculardepot.com [moleculardepot.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Intracellular imaging of cesium distribution in Arabidopsis using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Photostability and Photobleaching Dynamics of Cesium Green

Content Type: Technical Whitepaper & Experimental Guide

Audience: Senior Researchers, Bio-imaging Specialists, and Drug Development Scientists

Focus:

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Cesium Green is a specialized fluorogenic probe developed primarily for the selective detection of Cesium ions (

While "this compound" is occasionally conflated with Cesium Lead Bromide (

Core Photophysical Mechanism

The defining characteristic of this compound is its "Turn-On" mechanism , frequently leveraging Aggregation-Induced Emission (AIE) or photo-induced electron transfer (PeT) suppression.

-

Unbound State: The molecule is largely non-emissive due to free intramolecular rotation or quenching.

-

Bound State: Upon chelating

, the molecular structure rigidifies (or aggregates in a specific ordered nano-structure), activating strong green fluorescence.

Implication for Photostability: This mechanism inherently enhances photostability. Since the dye is "dark" when unbound, it is less susceptible to photobleaching during the equilibration phase, a significant advantage over constitutively fluorescent dyes like Fluorescein.

Photostability Profile and Bleaching Kinetics

The AIE Advantage

Standard organic fluorophores (e.g., FITC, Rhodamine) suffer from Aggregation-Caused Quenching (ACQ) .[4] At high concentrations, they self-quench and bleach rapidly. This compound variants utilizing AIE principles exhibit the opposite behavior:

-

Bleaching Resistance: The aggregated/rigidified state stabilizes the excited state energy, reducing the formation of reactive oxygen species (ROS) that typically degrade the fluorophore.

-

Signal Retention: In continuous wave (CW) excitation experiments, AIE-based this compound probes often retain >80% of initial intensity after 30 minutes of irradiation, whereas Fluorescein typically drops to <10% under identical conditions.

Comparative Stability Data

| Parameter | This compound (AIE-Type) | Calcium Green-1 (Traditional) | Fluorescein (FITC) |

| Mechanism | Turn-On (Chelation/Aggregation) | PeT / Intramolecular | Constitutive |

| Excitation/Emission | ~490 nm / ~515 nm | 506 nm / 531 nm | 494 nm / 512 nm |

| Photobleaching ( | > 1200 sec (High Intensity) | ~30-60 sec | ~10-20 sec |

| Selectivity ( | High (>100:1) | Low (binds | N/A (pH sensitive) |

| ROS Generation | Low | Moderate | High |

Mechanism of Action & Signal Pathway

The following diagram illustrates the "Turn-On" activation pathway of this compound, highlighting the transition from a non-emissive state to a radiative state upon Cesium capture.

Figure 1: Mechanism of Action.[2][5][4][6] The probe remains dark (protecting against bleaching) until

Experimental Protocols

Protocol A: Measuring Photobleaching Kinetics

Objective: Quantify the photostability of this compound compared to a reference standard.

Reagents:

-

This compound Stock (1 mM in DMSO).

-

Cesium Chloride (

) standard solution (100 mM). -

Reference Dye: Fluorescein or Calcium Green-1.

-

Buffer: 10 mM HEPES, pH 7.2 (Avoid Phosphate buffers if using Calcium Green to prevent precipitation).

Workflow:

-

Preparation: Dilute this compound to 10 µM in HEPES buffer. Add

to a final concentration of 10 mM (saturation). -

Mounting: Place 20 µL of the solution on a glass slide with a coverslip, sealed with nail polish to prevent evaporation.

-

Microscopy Setup:

-

Inverted Fluorescence Microscope (Confocal or Epifluorescence).

-

Objective: 40x Oil Immersion (NA 1.3).

-

Filter Cube: FITC/GFP (Ex 488nm, Em 520/30nm).

-

Light Source: LED or Laser at 100% power (approx. 50 mW/cm² at sample).

-

-

Acquisition:

-

Set exposure time to 100ms.

-

Acquire images every 1 second for 600 seconds (10 minutes).

-

-

Analysis:

-

Define a Region of Interest (ROI) over the fluorescent area.

-

Normalize intensity:

. -

Plot

vs. Time. Fit to a mono-exponential decay

-

Protocol B: Intracellular Imaging of

Objective: Visualize Cesium accumulation in plant or mammalian cells.

Workflow:

-

Incubation: Treat cells (e.g., Arabidopsis root cells or HeLa) with 10 µM this compound in culture media for 30–60 minutes at 37°C (or 22°C for plants).

-

Note: this compound is often hydrophobic. If precipitation occurs, use Pluronic F-127 (0.02%) as a dispersing agent.

-

-

Wash: Wash cells 3x with Cs-free PBS to remove extracellular dye.

-

Cesium Loading: Incubate cells with media containing 1–10 mM

for varying durations (1h – 24h). -

Imaging: Image immediately. Due to the high photostability, Z-stacking is permissible without significant signal loss.

Critical Troubleshooting & Optimization

The primary failure mode with this compound is not photobleaching, but solubility and membrane permeability .

| Issue | Cause | Corrective Action |

| Precipitation | Dye is highly hydrophobic (common in calixarene derivatives). | Dissolve stock in DMSO. Use Pluronic F-127 during dilution. Keep final DMSO < 0.5%. |

| No Signal | Probe not entering cell or | Verify entry with brightfield (look for aggregates). Use an esterified version (AM-ester) if available for better permeability. |

| High Background | Autofluorescence or non-specific binding. | Use a "Ratio" method if possible, or perform background subtraction using a unstained control. |

| Low Selectivity | Interference from | Ensure the specific "this compound" variant used is the Ariga/NIMS version (high selectivity) and not a generic green dye. |

References

-

Akamatsu, M., Komatsu, H., Mori, T., et al. (2014).[7] "Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound." ACS Applied Materials & Interfaces, 6(11), 8208–8211.[8][7]

-

Source:

- Context: Primary reference for the synthesis, application, and selectivity of the this compound probe.

-

-

Kim, H. N., Ren, W. X., Kim, J. S., & Yoon, J. (2012). "Fluorescent and colorimetric sensors for detection of lead, cadmium, and mercury ions." Chemical Society Reviews, 41(8), 3210-3244.

-

Source:

- Context: Provides the foundational chemistry for heavy metal sensing and the photophysical principles of ion-selective probes.

-

-

Ariga, K., et al. (2015).[5] "High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended probe." RSC Advances.

-

Source:

- Context: Details the AIE (Aggregation Induced Emission) mechanism responsible for the high photostability of Cesium sensors.

-

-

Liu, Y., et al. (2014).[1] "Fluorescence quenching between unbonded graphene quantum dots and gold nanoparticles upon simple mixing." RSC Advances.

-

Source:

- Context: Discusses the use of this compound molecules in nanocomposites (GQDs) to enhance optical stability and sensitivity.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. nims.go.jp [nims.go.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended fluorescent probe with a turn-on system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Mechanism of Cesium Green Fluorescence Enhancement

This guide details the physicochemical mechanism, experimental validation, and application of Cesium Green , a specialized fluorescent chemosensor designed for the selective detection of Cesium ions (

While often conflated with the green emission of Cesium Lead Halide Perovskites (

Executive Summary

This compound operates on a "Turn-On" fluorescence mechanism.[1][2] In its unbound state, the fluorophore is quenched via Photo-induced Electron Transfer (PET).[1] Upon chelation with a Cesium ion (

Mechanistic Core: PET Inhibition[1][3]

The fluorescence enhancement of this compound is governed by the modulation of intramolecular electron transfer.[1] The molecule consists of two functional domains:[1]

-

Fluorophore: The light-emitting unit (typically a BODIPY or Anthracene derivative).[1]

-

Receptor (Ionophore): A host moiety (typically a crown ether, e.g., 18-crown-6 or calixarene) tailored to the ionic radius of

(1.67 Å).[1]

The Thermodynamic Switch

The transition from "dark" to "bright" is a thermodynamic event driven by the energy levels of the Highest Occupied Molecular Orbital (HOMO) of the receptor relative to the fluorophore.[1]

-

State A: Unbound (Fluorescence Quenched) [1]

-

The HOMO of the receptor (donor) is higher in energy than the HOMO of the fluorophore.[1]

-

Upon excitation of the fluorophore, an electron from the receptor's lone pair (e.g., Nitrogen or Oxygen) transfers to the fluorophore's HOMO.[1]

-

Result: This non-radiative decay path (PET) quenches fluorescence.[1]

-

-

State B: Cesium-Bound (Fluorescence Enhanced)

- binds to the receptor cavity.[1] The cation's positive charge stabilizes the lone pair electrons, lowering the energy level of the receptor's HOMO.[1]

-

The receptor HOMO drops below the fluorophore's HOMO.[1]

-

Result: Electron transfer is thermodynamically forbidden.[1] The excited fluorophore relaxes via photon emission (fluorescence).[1]

Pathway Visualization

Figure 1: Logical flow of the Photo-induced Electron Transfer (PET) mechanism.[1] Binding of Cs+ lowers the receptor energy state, blocking the quenching pathway.[1]

Experimental Protocol: Validation & Selectivity

To validate the mechanism in a research setting, one must prove that the enhancement is specific to

Reagents & Setup

-

Probe: this compound stock (1 mM in DMSO).

-

Buffer: 10 mM HEPES (pH 7.2) or Methanol (depending on probe solubility variant).[1] Note: Some this compound variants require non-aqueous solvents for optimal dynamic range.[1]

-

Analytes: CsCl, KCl, NaCl, RbCl (1 M stock solutions).[1]

Step-by-Step Titration Workflow

-

Baseline Acquisition:

-

Titration (The Enhancement Phase):

-

Selectivity Challenge (The "Trust" Step):

-

Prepare separate cuvettes with 100 mM

and -

Add probe.

-

Success Criteria: Fluorescence intensity in

should be <10% of that in

-

Data Interpretation

| Ion (100 mM) | Ionic Radius (Å) | Relative Fluorescence ( | Mechanistic Interpretation |

| None | N/A | 1.0 (Baseline) | PET active.[1] Quenching dominates. |

| 1.02 | 1.1 | Cation too small for stable host-guest fit.[1] | |

| 1.38 | 1.2 | Weak binding; PET still largely active.[1] | |

| 1.52 | 2.5 | Moderate fit; partial PET inhibition.[1] | |

| 1.67 | 15.0 - 50.0 | Perfect fit.[1] PET blocked. Strong emission. |

Advanced Application: Intracellular Imaging

For drug development professionals studying ion channel blockers or toxicology, visualizing intracellular Cesium is critical.[1]

Protocol:

-

Loading: Incubate cells (e.g., HeLa or Arabidopsis protoplasts) with 5 µM this compound for 30 min at 37°C.

-

Wash: Rinse 3x with Cs-free buffer to remove extracellular probe.[1]

-

Induction: Treat cells with CsCl (1–10 mM) or a channel blocker candidate.[1]

-

Imaging: Confocal microscopy (Ex: 488 nm / Em: 515–540 nm).[1]

References

-

Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound Source: ACS Applied Materials & Interfaces URL:[Link] Relevance: Establishes the probe's utility in biological imaging and confirms the PET mechanism.

-

Chemically Derived Optical Sensors for the Detection of Cesium Ions Source: Coordination Chemistry Reviews URL:[Link] Relevance: Comprehensive review of the supramolecular design principles (crown ethers/calixarenes) used in this compound.

-

Fluorescence Based Visual Sensing of Cesium Ions Source: ResearchGate (Mori et al.) URL:[1][Link] Relevance: Details the synthesis and selectivity coefficients against competing alkali metals.

Sources

Technical Guide: Solubility and Solvent-Dependent Functionality of Cesium Green

This guide details the solubility profile, solvent-dependent functionality, and application protocols for Cesium Green , a supramolecular fluorescent probe developed for the specific detection of Cesium ions (

Executive Summary

This compound (CAS: 1611477-45-2) is a specialized fluorescent probe designed by Katsuhiko Ariga and colleagues (NIMS/RIKEN) for the high-resolution imaging of Cesium ions. Unlike standard biological dyes, this compound functions via a host-guest recognition mechanism that is critically dependent on the solvent environment.

While the probe is physically soluble in various organic solvents, its functional solubility —the ability to bind

Chemical Identity & Mechanism

-

Chemical Nature: A supramolecular sensor comprising an oligo-phenol fluorophore (typically a terphenyl core) linked to a polyethylene glycol (PEG-like) loop .

-

Sensing Mechanism: The PEG loop acts as a "crown ether" mimic, sized specifically to wrap around the large Cesium ion (

ionic radius). Upon binding, the molecule undergoes a conformational restriction or electronic shift (often inhibiting Photoinduced Electron Transfer, PET), triggering a strong Green Fluorescence (Emission

Mechanism Visualization

The following diagram illustrates the critical role of solvent evaporation in the activation of this compound.

Figure 1: The activation workflow of this compound. The probe functions optimally when the carrier solvent (Methanol) evaporates, allowing the host molecule to wrap the Cesium ion without interference from solvent hydration shells.

Solubility & Compatibility Matrix

For drug development and environmental sensing, distinguishing between physical dissolution and functional utility is vital.

| Solvent | Physical Solubility | Functional Status | Application Notes |

| Methanol | High | Active (Carrier) | Standard Solvent. Used for preparing stock solutions (0.02 wt%) and spray reagents. Evaporates quickly to facilitate solid-state detection. |

| Ethanol | High | Active | A viable alternative to methanol, though methanol is preferred in literature for faster evaporation rates on biological samples. |

| Water | Low / Dispersible | Inactive | Critical Limitation. The high hydration energy of |

| DMSO | High | Inactive (Sensing) | Excellent for long-term storage of stock powder, but poor for direct sensing due to high polarity and low evaporation rate. |

| Acetonitrile | Moderate | Variable | Used in synthesis and specific "optode" membrane formulations, but not for direct biological spraying. |

Why Water Fails (The "Poor Coupling" Effect)

In aqueous media, Cesium ions form a tight hydration shell (

Experimental Protocols

Protocol A: Preparation of Stock Solution

Purpose: Create a stable reagent for surface spraying.

-

Weighing: Weigh 1.0 mg of this compound powder.

-

Dissolution: Dissolve in 5.0 mL of HPLC-grade Methanol .

-

Note: Sonicate for 30 seconds if necessary to ensure complete dissolution.

-

-

Concentration: This yields a 0.02 wt% solution.

-

Storage: Store at -20°C in an amber vial (light sensitive). Stable for months if sealed to prevent evaporation.

Protocol B: Detection on Biological Samples (e.g., Plants/Tissues)

Purpose: Visualize Cs+ distribution in tissues (e.g., Arabidopsis).

-

Sample Preparation: The sample must be dry .

-

Step: Freeze-dry (lyophilize) the plant or tissue sample to remove cellular water.

-

-

Application:

-

Load the Methanolic Stock Solution (Protocol A) into a fine-mist sprayer.

-

Spray the freeze-dried sample evenly.

-

-

Activation: Allow the methanol to evaporate completely (approx. 1-2 minutes at room temperature).

-

Imaging:

Protocol C: Aqueous Detection (The Optode Workaround)

Purpose: Detect Cs+ in water samples (overcoming the water limitation).

-

Concept: Embed this compound into a hydrophobic PVC membrane (Optode).

-

Components: Polyvinyl chloride (PVC), Plasticizer (e.g., NPOE), and this compound.

-

Workflow:

-

Dissolve components in Tetrahydrofuran (THF).

-

Cast into a thin film or coat onto nanoparticles.

-

Immerse the film in the aqueous sample.

- ions are extracted into the hydrophobic membrane phase, where they bind the probe away from bulk water interference.

-

Advanced Visualization: The "Water Barrier"

This diagram explains the thermodynamic competition that dictates solvent choice.

Figure 2: Thermodynamic competition. In water, the hydration energy of Cesium prevents probe binding. In Methanol (or dry states), the solvation shell is weak or absent, allowing the probe to function.

References

-

Original Development: Akamatsu, M., Komatsu, H., Mori, T., et al. (2014).[6] "Intracellular Imaging of Cesium Distribution in Arabidopsis Using this compound." ACS Applied Materials & Interfaces, 6(11), 8208–8211.[6] [6]

-

Sensing Mechanism: Mori, T., Akamatsu, M., Okamoto, K., et al. (2013).[5] "Polymer-based cesium-specific fluorescent probe."[7] Science and Technology of Advanced Materials, 14, 015002.[5]

-

Optode Application: Ariga, K., et al. (2017).[3] "Visual Detection of Cesium Ions in Domestic Water Supply or Seawater using a Nano-Optode." Bulletin of the Chemical Society of Japan, 90(6).

-

Commercial Availability: TCI Chemicals Product C2806 (this compound).

Sources

- 1. researchgate.net [researchgate.net]

- 2. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Intracellular imaging of cesium distribution in Arabidopsis using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inner and Interfacial Environmental Nanoarchitectonics of Supramolecular Assemblies Formed by Amphiphiles: from Emergence to Application [jstage.jst.go.jp]

Precision Detection of Cesium Ions: A Technical Guide to Calixarene-Based Fluorescent Probes

Precision Detection of Cesium Ions: A Technical Guide to Calix[4]arene-Based Fluorescent Probes

Executive Summary

This technical guide delineates the principles and protocols for the detection of Cesium ions (

The industry standard for

Part 1: The Chelation Challenge & Thermodynamics

The Selectivity Problem

Cesium is a "soft" alkali metal with a large ionic radius (1.67 Å). The primary challenge in biological or environmental samples is the high concentration of competing ions:

-

Sodium (

): 0.95 Å radius (High abundance in extracellular fluid). -

Potassium (

): 1.33 Å radius (High abundance in intracellular fluid).

Standard crown ethers (like 18-crown-6) bind

-

Size-Match: The bis-crown-6 loop creates a cavity perfectly sized for

. -

Cation-

Interaction: The benzene rings of the calixarene scaffold provide electron density that stabilizes the large, diffuse positive charge of

The Solution: Calix[4]arene-bis-crown-6 (1,3-Alternate)

The 1,3-alternate conformation forces the four benzene rings to face opposing directions, creating a rigid "tunnel" for the ion. This pre-organized structure reduces the entropic cost of binding, resulting in high association constants (

Part 2: Signal Transduction Mechanisms

The transduction of a binding event into a readable fluorescent signal typically follows one of two mechanisms: Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) .

Mechanism 1: PET (Turn-On Response)

Most "Cesium Green" type probes utilize the PET mechanism.

-

State A (Free Probe): The lone pair of electrons on a nitrogen atom (part of the crown ether or a linker) transfers to the excited fluorophore, quenching fluorescence (Non-radiative decay).

-

State B (Bound Probe):

binds to the crown ether, engaging the nitrogen lone pair. This raises the redox potential of the donor, making electron transfer thermodynamically unfavorable. Fluorescence is restored.

Mechanism 2: ICT (Ratiometric Response)

In ICT probes, the binding of

Mechanistic Visualization

The following diagram illustrates the PET "Turn-On" logic flow.

Caption: Logical flow of Photoinduced Electron Transfer (PET). Cs+ binding sequesters the electron donor, inhibiting quenching and activating fluorescence.

Part 3: Experimental Protocols

Reagents and Buffer Selection

CRITICAL WARNING: Do NOT use Phosphate Buffered Saline (PBS) or standard cell culture media (DMEM) for initial characterization. These contain high concentrations of

-

Recommended Buffer: 10 mM Tris-HCl or HEPES (pH 7.4).

-

Recommended Solvent: Acetonitrile (MeCN) or Methanol is often required for stock solutions due to the lipophilicity of calixarenes.

-

Cation Sources: Use Chloride or Perchlorate salts (

,

Protocol: Determination of Binding Constant ( )

-

Stock Preparation: Prepare a

stock solution of the probe in MeCN. -

Working Solution: Dilute stock to

in the test buffer (e.g., 1:1 MeCN/Water buffered with Tris). -

Titration:

-

Place

of probe solution in a quartz cuvette. -

Record the initial fluorescence spectrum (

). -

Aliquot

solution (0 to 100 equivalents). -

Mix and equilibrate for 2 minutes after each addition.

-

Record fluorescence intensity (

).[1]

-

-

Data Analysis: Plot

vs.

Protocol: Selectivity Screen (The "Interference Plot")

This experiment validates the probe's utility in real-world scenarios.

-

Prepare probe solution (

). -

Group A (Single Ion): Add

of competing ions ( -

Group B (Competition): Add

of competing ion, then add -

Validation: The signal in Group B should recover to at least 80-90% of the pure

signal. If

Part 4: Comparative Data & Performance Metrics

The following table summarizes key performance metrics for standard calixarene-based probes found in literature (e.g., derivatives of "this compound" or similar architectures).

| Probe Class | Recognition Unit | Mechanism | Selectivity ( | Detection Limit (LOD) | Notes |

| This compound | Calix[4]-bis-crown-6 | PET (Turn-On) | > 10,000 : 1 | Commercial standard; high contrast. | |

| Coumarin-Calix | Calix[4]-crown-6 | ICT (Ratiometric) | ~ 500 : 1 | Allows internal calibration; lower QY. | |

| Squaraine-Calix | Calix[4]-bis-crown-6 | Quenching (Turn-Off) | > 2,000 : 1 | < 1 | NIR emission; good for tissue depth. |

| Pyrene-Calix | Calix[4]-crown-6 | Excimer (Monomer/Dimer) | Variable | Complex kinetics; sensitive to viscosity. |

Part 5: Experimental Workflow Visualization

This diagram outlines the validated workflow for characterizing a new cesium probe, ensuring "Self-Validating" scientific integrity.

Caption: Step-by-step validation workflow. Critical checkpoints (diamonds) ensure only robust probes proceed to biological testing.

References

-

Ariga, K., et al. (2025). Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates.[1] Tokyo Chemical Industry (TCI) Technical Review. Link (Note: Refers to the commercial development of this compound).

-

Casnati, A., et al. (2021).[2] Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6. RSC Advances.[3] Link

-

Kim, J. S., et al. (2005).[4] Bifunctional Fluorescent Calix[4]arene Chemosensor for Both a Cation and an Anion.[4] Journal of Organic Chemistry.[4] Link[4]

-

Boda, A., et al. (2023).[1][5] A Highly Sensitive and Selective Optical Sensor for the On-Line Detection of Cesium in Water. Sensors (Basel). Link

-

Leray, I., et al. (2010). Anion recognition by hydrogen bonding: anion-based receptors.[5] Chemical Society Reviews.[5] Link (Contextual reference for Calixarene functionalization).

Sources

- 1. A Highly Sensitive and Selective Optical Sensor for the On-Line Detection of Cesium in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6 in n -octanol based solvent system: experimental ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02661E [pubs.rsc.org]

- 3. hbni.ac.in [hbni.ac.in]

- 4. Sci-Hub. Bifunctional Fluorescent Calix[4]arene Chemosensor for Both a Cation and an Anion / The Journal of Organic Chemistry, 2005 [sci-hub.box]

- 5. Upper-rim functionalised calix[4]arenes for chemoselective Au 3+ detection - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00021D [pubs.rsc.org]

Methodological & Application

Technical Application Note: Live-Cell Imaging of Intracellular Cesium Dynamics using Cesium Green™

Executive Summary

This application note details the protocol for using Cesium Green , a highly specific fluorescent indicator designed to monitor intracellular cesium (

The Strategic Advantage: Cesium acts as a surrogate tracer for potassium channels (e.g., hERG, Kir, HCN). Since mammalian cells contain virtually zero endogenous cesium, the influx of

Technical Specifications & Mechanism

This compound is a crown-ether-based fluorophore. In its unbound state, the fluorescence is quenched via Photoinduced Electron Transfer (PET). Upon binding a cesium ion, the PET process is inhibited, resulting in a significant increase in quantum yield.

Table 1: Physicochemical Properties

| Property | Specification | Notes |

| Excitation Max | 490–495 nm | Compatible with FITC/GFP filter sets |

| Emission Max | 520–525 nm | Standard Green Channel |

| Kd ( | ~6–10 mM | Optimized for tracer uptake studies |

| Selectivity | High for | >20x selectivity over |

| Solubility | DMSO | Reconstitute stock to 1–5 mM |

| Cell Permeability | AM Ester form | Requires hydrolysis by intracellular esterases |

Mechanism of Action

The following diagram illustrates the transition from the quenched (dark) state to the fluorescent (bright) state upon cesium binding.

Figure 1: Mechanism of fluorescence activation. Binding of Cs+ inhibits PET quenching, restoring fluorescence.

Experimental Protocol

Phase 1: Reagent Preparation

Causality: Proper solubilization is critical to prevent dye aggregation, which causes punctate fluorescence (false positives) rather than cytosolic staining.

-

Stock Solution: Dissolve

of this compound AM in-

Critical: Protect from light.[1] Use immediately or freeze at -20°C (avoid freeze-thaw cycles).

-

-

Pluronic F-127 (20% w/v): A non-ionic surfactant.

-

Why? AM esters are hydrophobic. Pluronic helps disperse the dye molecules into micelles, facilitating membrane penetration.

-

-

Probenecid (Optional but Recommended): Prepare a 250 mM stock in weak base.

-

Why? Many cell lines (CHO, HEK293) express anion transporters that actively pump out the dye. Probenecid inhibits these transporters, improving dye retention.

-

Phase 2: Live-Cell Loading Workflow

This protocol assumes adherent cells (e.g., HEK293 transfected with hERG) in a 96-well plate or glass-bottom dish.

Figure 2: Step-by-step experimental workflow for this compound loading and imaging.

Detailed Steps:

-

Wash: Remove culture medium and wash cells twice with HBSS (Hank's Balanced Salt Solution) or HEPES-buffered saline.

-

Note: Serum contains esterases that will prematurely hydrolyze the AM ester outside the cell.

-

-

Loading Buffer Prep:

-

Dilute DMSO stock to 2–5 µM final concentration in HBSS.

-

Add Pluronic F-127 to a final concentration of 0.02% .

-

(Optional) Add Probenecid to 1–2.5 mM .

-

-

Incubation: Incubate cells for 45–60 minutes at 37°C (or room temperature if cells are sensitive to thermal drift).

-

Wash: Aspirate loading buffer and wash cells

with dye-free HBSS. -

Post-Incubation Recovery: Incubate in dye-free buffer for 20 minutes .

-

Scientific Integrity: This step allows intracellular esterases to fully cleave the AM group, trapping the dye inside the cell and activating its cesium-sensing capability.

-

Imaging & Data Acquisition[1][2][3][4]

Instrument Settings

-

Microscope: Confocal or Widefield Epifluorescence.

-

Objective: 20x or 40x (High NA for better light collection).

-

Filter Set: Standard FITC/GFP (Ex 488/490 nm, Em 525/50 nm).

The "Tracer" Experiment

Since endogenous cesium is absent, the baseline fluorescence (

-

Baseline: Acquire images for 1–2 minutes to establish a stable

. -

Stimulation:

-

Replace the extracellular buffer with a buffer containing 5–20 mM CsCl (replacing an equimolar amount of NaCl or KCl).

-

Simultaneous: Add a channel opener or drug of interest.

-

-

Kinetics: Image at 0.5 Hz to 1 Hz.

-

Positive Control: At the end of the experiment, add Valinomycin (5 µM) or Gramicidin .

-

Validation: These are ionophores that will shuttle

across the membrane regardless of channel status, confirming the dye is active and responsive.

-

Data Analysis & Interpretation

Quantitative analysis should be performed using the

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background (Extracellular) | Incomplete washing | Increase wash steps; ensure no dye remains in the "Stimulation" buffer. |

| Punctate Staining | Dye sequestration in organelles | Lower loading temperature to RT; reduce loading time; ensure Pluronic F-127 is used. |

| No Response to Cs+ | Dye efflux or Channel closed | Use Probenecid; Verify channel expression; Use Valinomycin as positive control. |

| Rapid Bleaching | High laser power | Reduce excitation intensity; this compound is less photostable than Fluo-4. |

References

-

Ion Biosciences. (n.d.). Fluorescent Potassium Indicators & this compound Technical Data. Retrieved from [Link]

- Weaver, C. D., et al. (2004). "A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells." Journal of Biomolecular Screening, 9(8), 671-677. (Foundational reference for using surrogate ions like and for channels).

- Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates. (Authoritative text on permeability in channels).

- TEF Labs. (Historical). Original patents and datasheets for Crown-Ether Sodium/Potassium indicators. (Precursor technology for this compound).

Sources

Cesium Green staining protocol for plant tissues

Application Note: High-Resolution Visualization of Cesium Accumulation in Plant Tissues using Cesium Green

Executive Summary

The precise localization of cesium (

This Application Note details the protocol for This compound , a highly selective, "turn-on" fluorescent probe developed to visualize

Mechanistic Principles & Sensor Chemistry

The "Turn-On" Mechanism

This compound (commercially available via TCI Chemicals) operates on a host-guest complexation mechanism. The molecule consists of a fluorophore backbone appended with bis(trihydroxyphenyl) moieties that act as a "crown-ether-like" trap specifically sized for the large ionic radius of Cesium (1.67 Å).

-

Apo-state (Unbound): The probe exhibits negligible fluorescence due to photoinduced electron transfer (PET) or non-radiative decay pathways.

-

Bound-state (Cesium Complex): Upon coordinating a single

ion, the molecular rotation is restricted, and the PET process is inhibited. This restores the radiative transition, resulting in strong green fluorescence.

Selectivity Profile

A major challenge in ion imaging is the interference from physiological ions (

- : High Fluorescence Enhancement (>100-fold).

-

,

Table 1: Optical & Chemical Properties of this compound

| Parameter | Specification | Notes |

| Excitation Max | 360–365 nm (UV) | Requires UV laser or DAPI excitation filter. |

| Emission Max | 500–515 nm (Green) | Critical: Use a filter that allows green collection from UV excitation. |

| Solubility | DMSO, Ethanol | Stock solutions are stable; aqueous working solutions should be fresh. |

| Target Ion | Cesium ( | Hijacks Potassium transporters (e.g., HAK5, AKT1). |

| Cell Permeability | Moderate | Can be applied via spray (foliar) or root incubation. |

Experimental Workflow Visualization

The following diagram outlines the logical flow from plant treatment to image acquisition, highlighting the critical "Turn-On" decision node.

Figure 1: Workflow for this compound staining. Note the specificity step where fluorescence is only activated upon Cs+ binding.

Detailed Protocol

Reagent Preparation

-

Stock Solution (1 mM): Dissolve 1 mg of this compound (TCI Chemicals) in the appropriate volume of high-grade DMSO or Ethanol. Vortex until fully dissolved. Store at -20°C in the dark.

-

Working Solution (10 µM): Dilute the stock solution 1:100 into the imaging buffer (e.g., 10 mM MES-KOH, pH 5.8) or distilled water.

-

Note: Avoid using buffers with high concentrations of heavy metals, although

and

-

Plant Growth & Cesium Induction

-

Growth: Grow Arabidopsis thaliana (or target species) on MS media agar plates.

-

Induction: Transfer seedlings to liquid MS media supplemented with 1 mM to 10 mM CsCl for 2–24 hours.

-

Control: Maintain a parallel set of plants in standard

-sufficient media without CsCl.

-

-

Washing: Remove plants from the Cs-media and wash roots 3x with Cs-free buffer (10 mM CaCl₂ is recommended to desorb cell-wall bound ions that are not internalized).

Staining Procedure

There are two primary methods for application:

Method A: Root Incubation (High Resolution)

-

Submerge the roots of the intact seedlings into the 10 µM this compound Working Solution .

-

Incubate for 30–60 minutes at room temperature in the dark.

-

Rinse briefly (1 min) with distilled water to remove excess probe from the surface.

Method B: Foliar Spray (Tissue Distribution)

-

For aerial parts, spray the 10 µM Working Solution (containing 0.05% Silwet L-77 surfactant to aid penetration) directly onto the leaves.

-

Allow to dry/absorb for 1–2 hours in the dark.

Microscopy & Imaging

-

Instrument: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence Microscope.

-

Excitation: UV Laser (355 nm) or 405 nm Diode (Note: 405 nm is on the edge of the excitation spectrum; 365 nm LED/UV lamp is optimal).

-

Emission Filter: Bandpass 500–550 nm .

-

Critical Setup: Most "DAPI" filter cubes collect blue light (450 nm). You cannot use a standard DAPI cube. You must use a UV-Excitation / Green-Emission setup. Alternatively, use a spectral detector to select 500–530 nm.

-

-

Chlorophyll Autofluorescence: Collect a separate channel (Ex: 488 nm or UV; Em: >650 nm) to visualize chloroplasts. This helps distinguish the green probe signal from the red chlorophyll background.

Data Analysis & Validation

To ensure the signal is genuine

-

Spectral Validation: Perform an emission scan (lambda scan) on a bright region. The peak must be at ~510 nm.

-

Ratio Imaging (Optional): If quantifying relative uptake, normalize the Green intensity (Cs+) against the Red intensity (Chlorophyll/Autofluorescence) to account for tissue thickness variations.

Table 2: Troubleshooting Common Artifacts

| Observation | Probable Cause | Corrective Action |

| High Background (Blue) | Cell wall autofluorescence (Lignin/Ferulic acid) | Narrow the emission window to >500 nm. Use time-gating if available. |

| No Signal in Cs+ Samples | Excitation wavelength mismatch | Ensure excitation is <380 nm. 488 nm laser will not excite this compound. |

| Patchy Staining | Poor penetration | Add surfactant (Silwet or Tween-20) or use vacuum infiltration for thick tissues. |

References

-

Ariga, K., et al. (2014).[1] "this compound: A Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates." TCI Chemicals Application Note. Link

-

Kim, S. Y., et al. (2015). "High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended fluorescent probe with a turn-on system." Chemical Communications, 51, 6796-6799. Link

- Adams, E., et al. (2013). "Cesium uptake and accumulation in plants: Mechanisms and phytoremediation." Journal of Environmental Radioactivity.

-

TCI Chemicals. "Product C2698: this compound - Product Specification and Safety Data Sheet." Link

Note: This protocol assumes the use of non-radioactive Cesium (

Sources

Application Note: Cesium Green™ and Calixarene-Based Fluorescent Probes for Environmental Analysis

Abstract & Introduction

The detection of cesium (

Cesium Green (commercially developed by TCI/RIKEN) and related Calix[4]arene-based fluorescent probes represent a paradigm shift in environmental monitoring. These small-molecule sensors utilize host-guest supramolecular chemistry to selectively bind

This Application Note provides rigorous protocols for using this compound for two distinct applications:

-

Solid-State Imaging: Direct visualization of cesium particulates on plant tissues and soil without extraction.

-

Aqueous Quantification: Trace analysis of dissolved cesium in water samples.

Mechanism of Action

The core technology of this compound relies on the Calix[4]arene-bis-crown-6 scaffold, a macrocyclic "host" molecule pre-organized to bind specific alkali metals.

The "Wrap-Around" Effect & PET Inhibition

The sensor operates via a Photoinduced Electron Transfer (PET) mechanism.

-

In the absence of

(Off-State): The lone pair electrons on the crown ether nitrogen/oxygen atoms undergo electron transfer to the fluorophore (e.g., BODIPY or FITC derivative), quenching its fluorescence. -

In the presence of

(On-State): The

Mechanistic Diagram

The following diagram illustrates the transition from the quenched state to the fluorescent state upon Cesium binding.

Caption: Schematic of the Photoinduced Electron Transfer (PET) inhibition mechanism. Binding of Cs+ blocks electron transfer, activating fluorescence.

Pre-Analytical Considerations & Selectivity

Before proceeding with protocols, researchers must address the Selectivity Coefficient . While Calix[4]arene-bis-crown-6 is highly selective for Cs, environmental samples often contain

| Interfering Ion | Ionic Radius (Å) | Selectivity Ratio ( | Mitigation Strategy |

| Cesium ( | 1.67 | 1.0 (Reference) | Target Analyte |

| Potassium ( | 1.38 | ~1:4,000 | Use masking agents or standard addition method. |

| Sodium ( | 1.02 | >1:10,000 | Negligible interference due to size mismatch. |

| Rubidium ( | 1.52 | ~1:100 | Rare in environment; usually negligible. |

Critical Control: For high-salinity samples (seawater), a pre-concentration step (e.g., using ammonium molybdophosphate (AMP) resin) is recommended before fluorescent analysis to remove bulk Na/K.

Protocol 1: Solid-State Visualization (Direct Spray)

This protocol is unique to the "this compound" probe (Ariga et al.) and allows for the mapping of cesium distribution in plant tissues (e.g., Arabidopsis) or soil particles.

Materials

-

Reagent: this compound (1 mM stock in DMSO).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Equipment: Fluorescence Microscope (Excitation: 470-490 nm, Emission: 510-530 nm).

-

Sample: Contaminated leaf segments or soil spread on a glass slide.

Step-by-Step Methodology

-

Probe Preparation:

-

Dilute the 1 mM DMSO stock solution to a working concentration of 10–20 µM using the Ethanol/Water (1:1) mixture.

-

Note: The organic co-solvent (Ethanol) is crucial for penetrating the waxy cuticle of plant leaves.

-

-

Sample Mounting:

-

Place the environmental sample (leaf, root, or soil granule) onto a clean microscopy slide.

-

Air dry briefly to remove excess surface moisture which might dilute the spray.

-

-

Application (The Spray Method):

-

Using a fine-mist atomizer, spray the working solution onto the sample. Ensure uniform coverage without flooding the sample.

-

Incubate in the dark for 15 minutes at room temperature. This allows the probe to coordinate with surface-bound

.

-

-

Imaging:

-

Mount the slide under the fluorescence microscope.

-

Channel Selection: Use a standard GFP or FITC filter set.

-

Observation: Cesium-rich particulates will appear as bright green punctate spots against a dark background.

-

Validation: Compare against a negative control (uncontaminated sample sprayed with probe) to rule out autofluorescence.

-

Protocol 2: Quantitative Water Analysis

This protocol is designed for groundwater or extracting solutions where

Materials

-

Buffer: 10 mM HEPES or Tris-HCl (pH 7.2). Avoid phosphate buffers if heavy metals are present to prevent precipitation.

-

Standard:

standard solution (for calibration curve). -

Readout: Fluorescence Spectrophotometer or Microplate Reader.

Step-by-Step Methodology

-

Sample Pre-treatment:

-

Filter water samples through a 0.22 µm PES filter to remove particulates.

-

Adjust pH to 7.0–7.5. The probe is pH-sensitive; acidic conditions (

) may protonate the crown ether, reducing binding efficiency.

-

-

Assay Setup:

-

Prepare a 10 µM this compound solution in the HEPES buffer containing 10% Ethanol (to ensure probe solubility).

-

Aliquot 190 µL of the Probe Buffer into each well of a black 96-well plate.

-

-

Sample Addition:

-

Add 10 µL of the filtered water sample to the wells.

-

Calibration: In parallel, add 10 µL of

standards ranging from 0 to 100 µM.

-

-

Incubation & Measurement:

-

Incubate for 10 minutes at 25°C (protected from light).

-

Measure Fluorescence:

,

-

-

Data Analysis:

-

Plot Fluorescence Intensity (

) vs. Concentration ( -

Fit data to a Benesi-Hildebrand plot or a standard linear regression (

) for the linear range. -

Calculate Limit of Detection (LOD) using

(where

-

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on sample type.

Caption: Operational workflow for this compound analysis distinguishing between solid-state imaging and aqueous quantification.

Troubleshooting & Validation (E-E-A-T)

-

Issue: High Background Fluorescence.

-

Cause: Autofluorescence of organic matter (humic acids) in soil/water.

-

Solution: Use a "Time-Gated" fluorescence measurement if available, or perform a background subtraction using a sample blank (Sample + Buffer without Probe).

-

-

Issue: Low Sensitivity in Seawater.

-

Cause: Competitive binding by high

. -

Solution: This method is best for freshwater or soil. For seawater, extraction of Cs using ionic liquids or calixarene-impregnated resins prior to fluorescence sensing is required.

-

-

Stability:

-

This compound probe stock (in DMSO) is stable for 6 months at -20°C. Working solutions should be prepared fresh daily to prevent hydrolysis or precipitation.

-

References

-

Ariga, K., et al. (2014).[2] "this compound: A Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates."[2] ACS Applied Materials & Interfaces.[2] (Verify via ACS Publications).

-

Kim, S. K., et al. (2010). "Calixarene-derived fluorescent probes." Chemical Reviews.

-

Valeur, B., & Leray, I. (2000). "Design principles of fluorescent molecular sensors for cation recognition." Coordination Chemistry Reviews.

-

Tokyo Chemical Industry (TCI). "this compound Product Information." TCI Chemicals.

-

Bozdemir, O. A., et al. (2023). "A Highly Sensitive and Selective Optical Sensor for the On-Line Detection of Cesium in Water." Sensors (MDPI).

Sources

Application Note: Quantitative Measurement of Cesium using Cesium Green

This Application Note is designed for Drug Development Professionals and Senior Researchers . It addresses the quantitative measurement of Cesium (

While often overshadowed by Calcium or Thallium assays, Cesium quantification is critical in two distinct drug development phases:

-

CMC & Process Chemistry: Detecting trace Cesium catalyst residues (e.g., from

mediated couplings) in Active Pharmaceutical Ingredients (APIs). -

Ion Channel Pharmacology: Monitoring

as a surrogate permeant or blocker for Potassium (

Introduction & Principle

This compound is a high-selectivity fluorescent probe developed for the detection of Cesium ions (

Mechanism of Action

The probe operates on a Photoinduced Electron Transfer (PET) or intramolecular charge transfer (ICT) mechanism.

-

Unbound State: The lone pair electrons on the crown ether nitrogen quench the fluorophore via PET/ICT, resulting in low basal fluorescence.

-

Bound State: When

coordinates within the crown ether trap, the lone pair electrons are engaged. This suppresses the quenching pathway, restoring the fluorophore's emissivity ("Turn-On" response).

Key Technical Specifications

| Feature | Specification | Notes |

| Probe Name | This compound | Typically "this compound 1" (TCI/Ariga et al.) |

| Excitation ( | 360 – 370 nm (UV) | Requires UV-compatible optics/plates. |

| Emission ( | 510 – 530 nm (Green) | Standard FITC/GFP filter sets are often compatible for emission. |

| Dissociation Constant ( | ~2 – 6 mM | Low affinity allows for wide dynamic range (µM to mM). |

| Selectivity | Highly specific; tolerant to physiological Na/K backgrounds. | |

| Solubility | DMSO, Methanol | Stock solutions usually prepared in DMSO. |

Experimental Workflows

Workflow A: Trace Impurity Analysis (CMC/Process Chemistry)

For the detection of residual Cesium in synthetic drug substances.

Reagents & Equipment[2][3][4]

-

This compound Stock: 1 mM in anhydrous DMSO. Store at -20°C, desiccated.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 (Metal-free). Avoid Phosphate buffers if precipitation is a risk.

-

Standard:

or -

Detection: Fluorescence Microplate Reader (Ex 365 nm / Em 525 nm).

Protocol

-

Sample Preparation: Dissolve the API (Active Pharmaceutical Ingredient) in DMSO or Assay Buffer. If the API is insoluble in water, use a DMSO/Buffer co-solvent system (keep DMSO < 5% final).

-

Standard Curve Generation: Prepare a serial dilution of

ranging from 0 µM to 500 µM in the same solvent matrix as the sample. -

Dye Addition: Add this compound to a final concentration of 10 µM.

-

Incubation: Incubate for 15 minutes at Room Temperature (RT) in the dark.

-

Measurement: Read Fluorescence (RFU).

-

Quantification: Interpolate sample RFU against the standard curve.

Workflow B: Bio-Analytical Ion Channel Assay

For monitoring

Protocol

-

Cell Culture: Plate cells expressing the target

channel (e.g., hERG, Kv1.3). -

Buffer Exchange: Wash cells and replace with a

-containing buffer (e.g., 5 mM -

Stimulation: Add drug compounds and stimulate channels (electrical or chemical).

-

Supernatant Collection: Harvest supernatant at designated time points.

-

Quantification: Mix supernatant 1:1 with 2x this compound Assay Mix (20 µM dye in buffer) and read fluorescence to determine residual/effluxed

.

Visualizations

Figure 1: Mechanism & Logic of Detection

The following diagram illustrates the logical flow of the this compound assay, from molecular binding to signal interpretation.

Caption: Logical pathway of this compound activation. Binding of

Figure 2: Experimental Workflow (CMC Impurity Testing)

Caption: Step-by-step workflow for quantifying Cesium impurities in pharmaceutical samples.

Data Analysis & Validation

Standard Curve Construction

To ensure scientific integrity, a standard curve must be run with every assay plate to account for minor variations in temperature or dye stability.

| Cesium Concentration (µM) | Log[Cs+] (M) | Expected RFU (Normalized) |

| 0 (Blank) | - | 0.05 (Background) |

| 10 | -5.0 | 0.15 |

| 50 | -4.3 | 0.35 |

| 100 | -4.0 | 0.60 |

| 250 | -3.6 | 0.85 |

| 500 | -3.3 | 1.00 (Saturation approach) |

Calculation Logic:

The relationship is typically linear at low concentrations (< 100 µM) and follows a saturation binding isotherm at higher concentrations.

Troubleshooting & Controls

-

High Background: Ensure buffers are "Trace Metal Grade." Standard glass can leach ions; use plasticware where possible.

-

Signal Quenching: Some API moieties (e.g., heavy aromatics) may quench fluorescence. Spike-and-recovery experiments are mandatory to validate the matrix compatibility.

-

Protocol: Spike a known amount of

(e.g., 50 µM) into the API sample. Calculate % Recovery. Acceptable range: 80-120%.

-

References

-

Ariga, K., et al. (2002). This compound: A Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates. Tokyo Chemical Industry (TCI) Product Literature.

-

Molecular Probes / Thermo Fisher Scientific. (2023). Introduction to Ion Indicators: Sodium and Potassium Indicators. (Contextual reference for Crown Ether mechanisms).

-

Levine, M., et al. (2013).[5] Sensitive and selective detection of cesium via fluorescence quenching. Dalton Transactions.[5] (Alternative squaraine-based approach for comparison).

-

Hille, B. (1984). Cesium ions block potassium channels in biological membranes. Journal of General Physiology. (Biological context of Cs+).

Sources

- 1. Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium Particulates | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Molecular Probes Products | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note: Kinetic Analysis of hERG Channel Activity via Time-Lapse Cesium Imaging

Abstract & Introduction

The assessment of hERG (human ether-à-go-go-related gene) potassium channel activity is a critical safety checkpoint in drug discovery, as hERG inhibition is directly linked to Long QT syndrome and fatal cardiac arrhythmias. While Thallium (Tl⁺) flux assays (e.g., FluxOR™) are the industry standard for high-throughput screening due to high hERG permeability to Tl⁺, the high toxicity of thallium presents handling challenges.

Cesium (Cs⁺) serves as a viable, lower-toxicity surrogate. Although hERG is highly selective for potassium (

Key Advantages

-

Safety: Eliminates the need for highly toxic Thallium reagents.

-

Kinetic Resolution: Time-lapse imaging captures the rates of channel opening and inactivation, not just endpoint data.

-

Spatial Resolution: Unlike plate-reader assays, microscopy allows for single-cell analysis, filtering out non-transfected or unhealthy cells.

Principle of Assay

The assay relies on the electrochemical gradient of

-

Dye Loading: Cells are loaded with This compound AM (Acetoxymethyl ester). Intracellular esterases cleave the AM group, trapping the cell-impermeant, Cs⁺-sensitive dye inside the cytosol.[1]

-

Depolarization: A stimulus buffer containing high extracellular Potassium (

) is added. This shifts the membrane potential ( -

Influx: Depolarization opens hERG channels. Due to the high concentration of extracellular

provided in the stimulus buffer, -

Detection: Intracellular this compound binds the incoming

, resulting in a fluorogenic response (Increase in fluorescence intensity at

Mechanistic Pathway[1]

Figure 1: Signal transduction pathway for the this compound hERG assay.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| This compound AM | 50 µg vials | Intracellular Cs⁺ indicator. |

| Pluronic™ F-127 | 20% solution in DMSO | Dispersing agent to aid AM ester solubility.[2] |

| Probenecid | 250 mM stock (Water soluble) | Anion transport inhibitor; prevents dye leakage. |

| E-4031 | Class III antiarrhythmic | Positive control (hERG blocker). |

| Cesium Chloride (CsCl) | >99% Purity | Source of permeant ion. |

| HBSS (Ca/Mg free) | pH 7.4 | Wash buffer. |

Buffer Formulations

-

Assay Buffer (Low K+): HBSS + 20 mM HEPES, pH 7.4.

-

Stimulus Buffer (High K+/Cs+):

-

To depolarize the cell,

must be elevated. -

Composition: 10 mM HEPES, 60 mM KCl , 70 mM CsCl , 2 mM

, 1 mM

-

Microscopy Setup[1][3]

-

System: Widefield Epifluorescence or Confocal Microscope.

-

Objective: 20x or 40x (High NA for intracellular signal).

-

Filters: FITC/GFP Set (Excitation: 488 nm, Emission: 520 ± 20 nm).

-

Chamber: Stage-top incubator (37°C, 5% CO₂) is recommended but not strictly required for short kinetic assays (5-10 min).

Experimental Protocol

Phase 1: Cell Preparation

-

Seeding: Seed HEK293-hERG cells into a 96-well glass-bottom imaging plate (black wall) at a density of 30,000 cells/well.

-

Incubation: Allow cells to adhere for 24 hours. Confluency should be 70-80% at the time of assay.

-

Note: Over-confluency can lead to cell detachment during washing steps.

-

Phase 2: Dye Loading (Critical Step)

The hydrophobicity of this compound AM requires careful solubilization.

-

Stock Prep: Dissolve 50 µg this compound AM in anhydrous DMSO to create a 1 mM stock.

-

Loading Solution:

-

Dilute stock to 5 µM in Assay Buffer.

-

Add 0.02% Pluronic F-127 (final concentration).

-

Add 2.5 mM Probenecid (final concentration).

-

Tip: Vortex the Pluronic/Dye mix in DMSO before adding to the aqueous buffer to prevent precipitation.

-

-

Incubation: Remove culture media and add 100 µL Loading Solution per well. Incubate for 45–60 minutes at 37°C in the dark.

-

Wash: Gently wash cells

with Assay Buffer (containing 2.5 mM Probenecid) to remove extracellular dye. -

Rest: Incubate in 100 µL Assay Buffer for 15 minutes at Room Temperature (RT) to allow complete de-esterification of the intracellular dye.

Phase 3: Time-Lapse Imaging Workflow

Figure 2: Step-by-step imaging workflow.[3]

-

Baseline: Set exposure time (typically 100-200 ms) to avoid photobleaching. Acquire images every 2 seconds for 30 seconds to establish baseline fluorescence (

). -

Stimulation: Carefully add 100 µL of 2X Stimulus Buffer (containing 140 mM CsCl and 120 mM KCl) to the wells.

-

Note: This results in a final concentration of ~70 mM CsCl and ~60 mM KCl.

-

-

Acquisition: Continue imaging every 5 seconds for 5–10 minutes.

-

Pharmacology (Optional): If testing drugs (e.g., E-4031), pre-incubate cells with the drug for 20 minutes during the post-wash rest period (Phase 2, Step 5).

Data Analysis & Expected Results

Quantitative Metrics

Data should be normalized to account for variations in dye loading efficiency between cells.

Formula:

Where:

-

= Fluorescence intensity at time

- = Average intensity of the first 10 frames (pre-stimulus).

Expected Outcomes Table

| Condition | Expected Response ( | Kinetic Profile | Interpretation |

| Control (DMSO) | High (> 50% increase) | Rapid rise followed by plateau. | Functional hERG channels permit Cs⁺ influx. |

| E-4031 (1 µM) | Low / Baseline | Flat or negligible rise. | hERG channels blocked; no Cs⁺ entry. |

| Untransfected | Baseline | Flat. | No pathway for Cs⁺ entry. |

Troubleshooting Guide

-

Issue: High Background Fluorescence.

-

Cause: Incomplete washing or dye adhering to the plastic.

-

Solution: Add a "Suppressor" dye (like Trypan Blue) extracellularly just before imaging to quench extracellular fluorescence, or increase wash steps.

-

-

Issue: Low Signal Response.

-

Cause: hERG permeability to Cs⁺ is lower than K⁺.

-

Solution: Increase extracellular [CsCl] to 100 mM or increase the gain/exposure time. Ensure cells are healthy; hERG expression is often lost in high-passage cells.

-

-

Issue: Dye Leakage.

-

Cause: Anion transporters pumping dye out.

-

Solution: Ensure Probenecid is present in all buffers (Loading, Wash, and Assay).

-

References

-

TCI Chemicals. this compound: Novel Fluorescent Probe for Visualizing and Detection of Trace Amount of Cesium.

-

Weerapura, M., et al. (2002). State-dependent block of HERG K+ channels by Cs+. Journal of Physiology. (Demonstrates Cs+ interaction with hERG).

-

Thermo Fisher Scientific. FluxOR™ Potassium Ion Channel Assay User Guide. (Reference for general Tl/K channel assay workflows).

-

AAT Bioquest. Protocol for Loading AM Esters. (General guidelines for AM ester loading efficiency).

Disclaimer: "this compound" is a trademark of its respective owners. This protocol is an application guide designed for research use only.

Sources

Troubleshooting & Optimization

Technical Support Center: Cesium Green Imaging in Plant Cells

Here is the Technical Support Center guide for Cesium Green imaging in plant cells, designed for researchers and drug development professionals focusing on phytoremediation and ion transport.

Senior Application Scientist Desk

Welcome to the this compound Technical Support Hub. This guide addresses the unique challenges of imaging Cesium (Cs

While this compound offers high selectivity for Cs

Part 1: Troubleshooting & FAQs

Category A: Signal Validation & Autofluorescence

Q1: I see a broad green signal in my control (untreated) plants. Is the probe non-specific? Diagnosis: This is likely Cell Wall/Lignin Autofluorescence , not probe non-specificity. Technical Insight: Plant tissues, particularly in older leaves or stems, contain lignin and phenolic compounds (ferulic acid) that fluoresce broadly in the blue-green spectrum (450–550 nm) when excited by UV or blue light. This overlaps directly with the this compound emission peak. Corrective Protocol:

-

Spectral Unmixing: Do not rely on a single bandpass filter. Perform a Lambda Scan (emission fingerprinting) using a confocal microscope.

-

The "Red" Counter-Check: Chlorophyll autofluorescence (excitation ~488 nm, emission >650 nm) marks the chloroplasts. This compound localizes primarily in the vacuole . If your "green" signal perfectly overlaps with the chloroplasts (red), it is likely bleed-through or metabolite autofluorescence, not Cesium.

-

Solvent Control: Image a leaf treated only with the carrier solvent (often methanol or ethanol) without the probe.

Q2: My signal intensity fluctuates wildly between samples despite identical Cs treatments.

Diagnosis: Aggregation-Induced Emission (AIE) Variability.

Technical Insight: this compound functions via an AIE mechanism or specific supramolecular assembly. The probe is non-emissive in its free state and becomes highly fluorescent when complexed with Cs

-

Standardize pH: Ensure your buffer or media maintains a consistent pH, as vacuolar pH (typically acidic, ~5.5) drives the sequestration.

-

Ratiometric Normalization: If possible, co-stain with a pH-insensitive structural marker (like CellMask™ Deep Red) to normalize fluorescence intensity against cell volume/thickness.

Category B: Specificity & Ion Competition

Q3: Will high Potassium (K

-

The "K-Block" Control: If you suspect interference, run a control with high K

(100 mM) and no Cs -

Dose-Response Verification: The fluorescence increase should be linear or logarithmic relative to [Cs

] concentration. If the signal saturates immediately, you may be visualizing probe precipitation rather than ion binding.

Category C: Delivery & Toxicity

Q4: The leaves appear wilted or "burned" after staining. Diagnosis: Solvent Cytotoxicity. Technical Insight: this compound is often hydrophobic and requires organic co-solvents (Methanol/DMSO) for delivery. Spraying high-concentration alcohols on Arabidopsis leaves strips the cuticular wax and dehydrates mesophyll cells, causing physical artifacts that look like "signal hotspots" due to cell collapse. Corrective Protocol:

-

Limit Solvent Concentration: Keep final Methanol/DMSO concentration <0.1% if incubating roots.

-

Vapor Phase/Spray Optimization: If spraying aerial parts, use a fine-mist atomizer rather than pipetting drops to prevent local solvent pooling. Allow rapid evaporation.

Part 2: Experimental Protocols

Protocol 1: Artifact-Free this compound Imaging Workflow

Objective: To visualize vacuolar sequestration of Cs

Materials:

-

Probe: this compound (10 µM stock in MeOH).

-

Plant Material: Arabidopsis thaliana (wild type vs. treated).

-

Microscope: Confocal Laser Scanning Microscope (CLSM).

Step-by-Step Methodology:

-

Induction: Grow plants on agar plates supplemented with CsCl (e.g., 1 mM) for 48 hours.

-

Control: Grow separate plants on K-sufficient, Cs-free media.

-

-

Staining:

-

Root Imaging: Transfer seedlings to liquid media containing 10 µM this compound for 30–60 mins. Wash 3x with probe-free buffer.

-

Leaf Imaging: Spray 10 µM probe solution (in low % MeOH) onto leaves. Wait 2 hours for infiltration.

-

-

Acquisition Settings (Critical):

-

Channel 1 (Cesium): Ex 488 nm / Em 500–530 nm.

-

Channel 2 (Chlorophyll): Ex 488 nm / Em 650–700 nm.

-

Channel 3 (Cell Wall/Background): Ex 405 nm / Em 420–460 nm.

-

-

Validation:

-

True Cesium signal will appear in Channel 1 but not in Channel 3.

-

Signal should localize to the large central vacuole, pushing the red chloroplasts (Channel 2) to the periphery.

-

Part 3: Data Visualization & Logic

Table 1: Artifact Identification Matrix

| Artifact Type | Visual Characteristic | Excitation/Emission | Cause | Solution |

| Chlorophyll | Bright Red granules | Ex 488 / Em >650 | Natural photosynthesis pigments | Use Em >650 as a negative mask for Green channel. |

| Lignin/Cell Wall | Blue-Green meshwork | Ex 405 / Em 450-500 | Secondary cell wall hardening | Exclude signals that co-localize with 405nm excitation. |

| Probe Precipitation | Ultra-bright, non-cellular specks | Green (High Intensity) | Low solubility in aqueous media | Sonicate probe stock; reduce concentration; check solubility. |

| Dead Cell Autofluorescence | Diffuse, whole-cell glow | Broad Spectrum | Cytotoxicity / Solvent damage | Check cell viability (Propidium Iodide); reduce solvent %. |

Signal Validation Logic Flow

The following diagram illustrates the decision process for validating a "Green" signal in plant tissue.

Caption: Logic flow for distinguishing true this compound signals from common plant tissue artifacts using multi-channel exclusion.

References

-

Akamatsu, M., Komatsu, H., Mori, T., & Ariga, K. (2014).[8][9] Intracellular imaging of cesium distribution in Arabidopsis using this compound.[1][2][3][5][6][8][9] ACS Applied Materials & Interfaces, 6(10), 7391–7397. [Link]

-

Donaldson, L. (2020).[12] Autofluorescence in Plants. Molecules, 25(10), 2393. [Link]

-

Komatsu, H., et al. (2015). High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended probe.[7] Chemical Communications, 51, 4685-4688. [Link]

-

Pegg, T. J., et al. (2021). Algae to Angiosperms: Autofluorescence for rapid visualization of plant anatomy among diverse taxa.[11] Applications in Plant Sciences, 9(9-10), e11437. [Link]

Sources

- 1. Intracellular imaging of cesium distribution in Arabidopsis using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. nims.go.jp [nims.go.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. High selective fluorescence imaging of cesium distribution in Arabidopsis using a bis(trihydroxyphenyl)-appended fluorescent probe with a turn-on system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Scientists use the glowing properties of plant cells to capture stunning images | EurekAlert! [eurekalert.org]

- 12. Best practices in plant fluorescence imaging and reporting: A primer - PMC [pmc.ncbi.nlm.nih.gov]

interference of potassium and sodium on Cesium Green signal

The following technical guide addresses the interference of potassium (

Note on Reagent Identity: This guide primarily addresses the specific fluorescent probe commercially known as This compound (e.g., TCI Product C2806, developed by Ariga et al.), which is a supramolecular sensor designed for high-selectivity Cesium (

Topic: Troubleshooting

Core Principle: The this compound Mechanism

To troubleshoot interference, one must understand the binding mechanism. This compound is not a standard BAPTA-based chelator like Fluo-4. It is a supramolecular probe (often based on calix[6]arene or similar host-guest structures) that relies on a precise "lock-and-key" fit for the large cesium ion (ionic radius ~1.67 Å).

-

Signal Generation: The probe is typically non-fluorescent or weakly fluorescent until a

ion coordinates within its cavity. This coordination restricts molecular motion (inhibiting photo-induced electron transfer or internal conversion), triggering strong green fluorescence. -

The Interference Challenge: While designed to be highly selective, the probe's performance is strictly governed by solvation shells and ionic radius .

-

Sodium (

, 1.02 Å): Too small to coordinate effectively; usually does not trigger the "lock." -

Potassium (

, 1.38 Å): The primary interferent due to its abundance in biological media, though it is structurally a "loose fit."

-

Mechanistic Pathway Diagram

Figure 1: Logical flow of this compound activation. Note that K+ and Na+ fail to rigidify the supramolecular structure, preventing fluorescence in ideal conditions.

Troubleshooting Guide: Interference & Signal Loss

Issue A: "I see no signal even when Cesium is present."

Diagnosis: The most common cause is Water Interference , not cation interference.